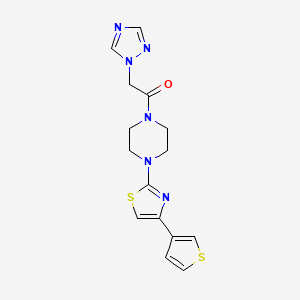
1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16N6OS2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include a thiazole ring, a thiophene moiety, and a piperazine group, suggest diverse pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features:
- A thiazole ring known for its biological activity.
- A thiophene ring which enhances its chemical reactivity.
- A piperazine moiety that is often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole and triazole components are particularly noted for their effectiveness against various pathogens. A study on triazole derivatives demonstrated their antibacterial and antifungal activities against multiple strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | C. albicans | 10 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, thiazolidinone derivatives have shown promising results in targeting cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: Thiazolidinone Derivatives
A review highlighted several thiazolidinone derivatives that demonstrated significant anticancer activity by inhibiting various enzymes associated with tumor growth. These findings suggest that the incorporation of thiazole and piperazine structures can enhance the anticancer efficacy of new drug candidates .
Antiviral Activity
The presence of the triazole ring in the compound is associated with antiviral properties. Triazole derivatives have been reported to exhibit activity against viral infections, including those caused by HIV and influenza viruses . The mechanism typically involves interference with viral replication processes.
The biological activities of this compound can be attributed to:
- Enzyme Inhibition: Many thiazole derivatives act as inhibitors of key enzymes involved in disease processes.
- Receptor Modulation: The piperazine component may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions and nucleophilic substitutions. This compound serves as a valuable building block for the development of novel therapeutic agents in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c22-14(7-21-11-16-10-17-21)19-2-4-20(5-3-19)15-18-13(9-24-15)12-1-6-23-8-12/h1,6,8-11H,2-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBAMRFZSTPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














